molecular formula C18H21ClN2O5S B300460 N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide

N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide

Cat. No. B300460
M. Wt: 412.9 g/mol
InChI Key: NKTAVWSMWKUOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide, also known as CMA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. CMA is a member of the acetanilide class of compounds, which have been widely studied for their analgesic and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide is not fully understood, but it is thought to involve the inhibition of protein synthesis and the induction of apoptosis (programmed cell death) in cancer cells. N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of certain enzymes involved in cancer cell proliferation. N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has also been shown to have anti-inflammatory and analgesic properties, which may be related to its ability to inhibit protein synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide in lab experiments is its selectivity for cancer cells, which makes it a potentially useful tool for cancer research and diagnostics. However, one limitation of N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide is its relatively low solubility in water, which may make it difficult to use in certain experimental conditions.

Future Directions

There are several potential future directions for the study of N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide. One area of research could focus on the development of more efficient synthesis methods for N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide, which could make it more readily available for research purposes. Another area of research could focus on the development of new applications for N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide, such as its use in combination with other cancer drugs. Additionally, further studies could be conducted to better understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide and its potential applications in cancer research and diagnostics.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide involves the reaction of 5-chloro-2-methylphenylamine with 3,4-dimethoxy(methylsulfonyl)aniline in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then hydrolyzed with sodium hydroxide to yield N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has been studied for its potential applications in cancer research. In particular, N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has also been studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.

properties

Product Name

N-(5-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide

Molecular Formula

C18H21ClN2O5S

Molecular Weight

412.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H21ClN2O5S/c1-12-5-6-13(19)9-15(12)20-18(22)11-21(27(4,23)24)14-7-8-16(25-2)17(10-14)26-3/h5-10H,11H2,1-4H3,(H,20,22)

InChI Key

NKTAVWSMWKUOJB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C

Origin of Product

United States

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